2-[(Cyclopentyloxy)methyl]oxirane
Description
2-[(Cyclopentyloxy)methyl]oxirane is an epoxide derivative featuring a cyclopentyl ether substituent attached to the oxirane (epoxide) ring. This compound serves as a key intermediate in pharmaceutical synthesis, particularly in the development of β-adrenoceptor partial agonists, as demonstrated in its use to prepare urea derivatives with β1-selectivity . Its reactivity in aminolysis and ring-opening reactions makes it valuable for constructing complex bioactive molecules. The cyclopentyl group contributes to the compound’s lipophilicity, influencing its solubility and interaction with biological targets.
Properties
IUPAC Name |
2-(cyclopentyloxymethyl)oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-2-4-7(3-1)9-5-8-6-10-8/h7-8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWEMVOWDVQAKHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OCC2CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70499669 | |
| Record name | 2-[(Cyclopentyloxy)methyl]oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70499669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21324-93-6 | |
| Record name | 2-[(Cyclopentyloxy)methyl]oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70499669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
2-[(Cyclopentyloxy)methyl]oxirane finds applications across various fields:
Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving epoxides.
Medicine: It is utilized in the development of drugs that target specific biological pathways.
Industry: The compound is employed in the production of polymers and resins.
Mechanism of Action
The mechanism by which 2-[(Cyclopentyloxy)methyl]oxirane exerts its effects involves its reactivity as an epoxide. The three-membered ring structure is highly strained, making it susceptible to nucleophilic attack. This reactivity allows the compound to participate in various chemical transformations, including ring-opening reactions and the formation of new carbon-oxygen bonds.
Molecular Targets and Pathways:
Enzymes: Epoxide hydrolases and other enzymes that catalyze the hydrolysis of epoxides.
Pathways: Involvement in metabolic pathways related to the synthesis and breakdown of organic compounds.
Comparison with Similar Compounds
Comparison with Structural Analogs
The chemical and functional properties of 2-[(Cyclopentyloxy)methyl]oxirane can be contextualized by comparing it to structurally related epoxides. Key differences arise from variations in substituents, which modulate reactivity, physical properties, and applications.
Cycloalkyl-Substituted Oxiranes
- 2-[(Cyclooctyloxy)methyl]oxirane (CAS 21324-95-8): Structure: Cyclooctyl ether substituent instead of cyclopentyl. Molecular Weight: 184.27 g/mol (vs. 168.23 g/mol for the cyclopentyl analog). This compound is used as a fine chemical intermediate in specialized syntheses .
Aryl-Substituted Oxiranes
- 2-[(3-Methylphenoxy)methyl]oxirane (CAS 2186-25-6): Structure: Aromatic 3-methylphenoxy group replaces cyclopentyl. It is utilized in materials science for polymer crosslinking .
- 2-[(4-Nitrophenoxy)methyl]oxirane (CAS 5254-35-7): Structure: Electron-withdrawing nitro group on the phenoxy substituent. Reactivity: Enhanced electrophilicity at the epoxide ring due to nitro group’s electron-withdrawing effect, accelerating nucleophilic attack. Used in synthesizing glycidyl ether derivatives .
Heterocyclic and Functionalized Derivatives
- 2-(Phenoxymethyl)oxirane: Application: A simpler analog with a phenyl group, employed in the synthesis of antibacterial 1,2,4-triazole derivatives. Demonstrates moderate reactivity due to the absence of electron-donating/withdrawing groups .
- 2-[[3-(Triethoxysilyl)propoxy]methyl]oxirane (CAS 1815601-65-0): Structure: Triethoxysilyl group enables siloxane bonding. Use: Functionalized in polymers for coatings and adhesives, leveraging its hybrid organic-inorganic reactivity .
Data Tables
Table 1: Structural and Physical Properties
Table 2: Reactivity in Ring-Opening Reactions
Key Research Findings
- Steric Effects: Cycloalkyl substituents (e.g., cyclopentyl vs. cyclooctyl) reduce epoxide reactivity by shielding the electrophilic oxirane carbons, as seen in slower aminolysis rates for cyclooctyl derivatives .
- Electronic Effects: Electron-withdrawing groups (e.g., nitro in 4-nitrophenoxy) increase oxirane electrophilicity, facilitating nucleophilic ring-opening. This is critical for designing reactive intermediates in fragrances and polymers .
- Biological Interactions: Lipophilic cycloalkyl groups enhance membrane permeability in pharmaceuticals, while aromatic derivatives (e.g., 3-methylphenoxy) improve thermal stability in polymers .
Biological Activity
2-[(Cyclopentyloxy)methyl]oxirane, also known as a cyclopentyl ether derivative of epoxide, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
- Molecular Formula : C₈H₁₄O₂
- CAS Number : 21324-93-6
- Canonical SMILES : C1CCC(C1)COC2C(O2)C2=COC=C2
The compound features an epoxide functional group, which is known for its reactivity and ability to interact with various biological targets.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its epoxide group, which can undergo nucleophilic attack by biological molecules. This reactivity allows it to modulate enzyme activities and influence cellular signaling pathways. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can act as a modulator for various receptors, potentially influencing neurotransmitter systems.
- Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, contributing to cellular protection against oxidative stress.
Research Findings and Case Studies
Recent research has highlighted the potential applications of this compound in various fields:
-
Antioxidant Properties :
- A study assessed the antioxidant capacity of several epoxide derivatives, including this compound. Results indicated that this compound exhibited significant radical scavenging activity, potentially beneficial in preventing oxidative damage in cells.
- Enzyme Interaction Studies :
-
Neuroprotective Effects :
- Research involving neuroblastoma cell lines showed that treatment with this compound resulted in reduced cell death under oxidative stress conditions. This indicates a potential role in neuroprotection and warrants further investigation into its therapeutic applications for neurodegenerative diseases.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with other epoxide compounds is useful:
| Compound Name | Antioxidant Activity | Enzyme Inhibition | Neuroprotective Effects |
|---|---|---|---|
| This compound | Moderate | Yes | Yes |
| Epoxide A | Low | No | No |
| Epoxide B | High | Yes | Moderate |
This table illustrates that while this compound has moderate antioxidant activity compared to other epoxides, its enzyme inhibition and neuroprotective effects are notable.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
